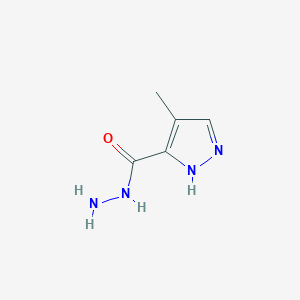

4-methyl-1H-pyrazole-5-carbohydrazide

描述

4-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a carbohydrazide group in the structure enhances its reactivity and potential for forming various derivatives, making it a valuable compound in scientific research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems .

化学反应分析

Types of Reactions

4-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex compounds .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-methyl-1H-pyrazole-5-carbohydrazide derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : A study by Xia et al. demonstrated that derivatives of this compound showed potent growth inhibition in multiple cancer cell lines, including MCF7 and A549, with IC50 values ranging from 0.28 µM to 49.85 µM depending on the specific derivative tested .

- Mechanism of Action : These compounds are believed to induce apoptosis and autophagy in cancer cells, making them a promising candidate for further development as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Research has shown that this compound exhibits significant anti-inflammatory activity:

- In Vivo Studies : Compounds derived from this structure have been tested in carrageenan-induced rat paw edema models, showing a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

- Mechanistic Insights : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting that these compounds could be developed into new therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

- Broad Spectrum Activity : Compounds derived from this compound have shown activity against various bacterial strains, including E. coli and S. aureus. In vitro studies indicated that certain derivatives possess significant antibacterial activity, making them potential candidates for antibiotic development .

Antidiabetic and Antioxidant Effects

Emerging research suggests that pyrazole derivatives may also have antidiabetic and antioxidant effects:

- Biological Evaluation : A recent study evaluated the antioxidant properties of this compound N-glycosides, demonstrating their potential to scavenge free radicals and reduce oxidative stress markers in diabetic models .

Data Tables

| Application Area | Findings | IC50 Values |

|---|---|---|

| Anticancer | Induces apoptosis and autophagy in cancer cells | 0.28 µM - 49.85 µM |

| Anti-inflammatory | Reduces inflammation in carrageenan-induced models | Comparable to indomethacin |

| Antimicrobial | Effective against E. coli and S. aureus | Varies by derivative |

| Antidiabetic/Antioxidant | Scavenges free radicals; reduces oxidative stress | Not specified |

作用机制

The mechanism of action of 4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

4-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of 4-methyl-1H-pyrazole-5-carbohydrazide.

1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different functional groups.

5-amino-1H-pyrazole-4-carbohydrazide: A similar compound with an amino group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of a methyl group and a carbohydrazide group on the pyrazole ring. This unique structure imparts distinct reactivity and potential for forming a wide range of derivatives, making it valuable in various fields of research and industry .

生物活性

4-Methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, including synthetic methods, biological evaluations, and potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrazole with various hydrazine derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure of the synthesized compounds.

Common Synthetic Route:

- Reactants: 4-methyl-1H-pyrazole, hydrazine derivatives.

- Method: Cyclization followed by purification techniques like recrystallization.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In one study, various pyrazole-carbohydrazide derivatives were tested against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated notable antibacterial activity, although this compound itself was not specifically highlighted in this context .

Anticancer Properties

Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds within this class showed IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored. Some studies suggest that these compounds may inhibit specific inflammatory pathways, although detailed mechanisms for this compound require further investigation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Interaction: The compound could modulate receptor activity linked to inflammatory responses or cancer progression .

4. Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potentially active |

| 3-(4-Ethoxyphenyl)-4-methyl-Pyrazole | High | Moderate | Active |

| Isatin-Pyrazole Derivatives | High | High | Active |

5. Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of pyrazole derivatives against common bacterial strains, it was found that certain modifications enhanced antimicrobial efficacy. Although specific data on this compound were limited, related compounds demonstrated promising results against resistant strains .

Case Study 2: Anticancer Screening

A series of pyrazole derivatives were screened for anticancer activity using A549 and MCF7 cell lines. The results indicated that modifications in the pyrazole structure could significantly influence cytotoxicity levels, showcasing the potential of these compounds in cancer therapy .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, hydrazine derivatives, and appropriate carbonyl reagents. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst use (e.g., acetic acid). For example, hydrazide formation may require controlled stoichiometry of hydrazine hydrate to avoid side products . Characterization via elemental analysis and spectral data (IR, NMR) is critical for verifying purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- IR spectroscopy : Identifies functional groups like C=O (1660–1680 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹).

- NMR : NMR confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm), while NMR resolves carbonyl carbons (~160–170 ppm).

- X-ray crystallography : Provides definitive structural confirmation, with software like SHELXL refining crystal parameters (e.g., bond angles, torsional strains) .

Q. How can researchers validate the purity of synthesized this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Melting point consistency and absence of extraneous peaks in NMR/IR spectra further confirm purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and reactivity in derivatization reactions . Software like Gaussian or ORCA is commonly used, with solvent effects incorporated via PCM models .

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. Use high-resolution XRD data (≤0.8 Å) and refine structures with SHELXL, applying restraints for disordered regions. Comparative analysis with similar pyrazole derivatives (e.g., 5-methyl-1-phenyl analogs) can identify systematic errors .

Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives?

- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, with dose-response curves (ED₅₀ calculations) .

- Molecular docking : Target enzymes like GABA transaminase using AutoDock Vina, validating binding poses with MD simulations (e.g., 100 ns trajectories) .

- ADMET profiling : Use in silico tools (SwissADME, pkCSM) to predict pharmacokinetics and toxicity early in development .

Q. How do substituents on the pyrazole ring influence bioactivity, and how can this be systematically studied?

Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups at position 3). Assess changes via:

- In vitro assays : Enzyme inhibition (IC₅₀) or receptor binding (Kᵢ).

- Thermodynamic analysis : Isothermal titration calorimetry (ITC) to quantify binding affinities.

- QSAR modeling : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with activity .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Protecting groups : Temporarily block reactive sites (e.g., NH₂ with Boc groups) during functionalization.

- Microwave-assisted synthesis : Reduces reaction times and byproduct formation in cycloadditions or nucleophilic substitutions.

- Catalytic optimization : Use Pd/C or CuI for cross-couplings, ensuring inert atmospheres to prevent oxidation .

Q. Methodological Considerations

Q. How can researchers address discrepancies between theoretical and experimental spectral data?

Re-examine computational parameters (e.g., basis set choice, solvent model). For NMR, simulate spectra with ACD/Labs or MestReNova, considering dynamic effects like tautomerism. Experimental validation via 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What are best practices for archiving and sharing crystallographic data?

Deposit .cif files in repositories like the Cambridge Structural Database (CSD) or CCDC. Include refinement details (R-factors, Flack parameter) and validate using checkCIF/PLATON to ensure compliance with IUCr standards .

属性

IUPAC Name |

4-methyl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-7-9-4(3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNZXYUORAPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539738 | |

| Record name | 4-Methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94447-15-1 | |

| Record name | 4-Methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。